molecular formula C16H27ClN2O B1466543 N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride CAS No. 1220036-08-7

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride

Cat. No.: B1466543
CAS No.: 1220036-08-7
M. Wt: 298.8 g/mol
InChI Key: CWRXGILMGWJVDY-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C₂₂H₃₅ClN₂O. It is a derivative of aniline and contains a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride typically involves the following steps:

  • Starting Materials: Piperidine and 3-(3-piperidinylmethoxy)aniline are the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

  • Reagents: Common reagents include diethylamine and hydrochloric acid.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Substituted aromatic compounds.

Scientific Research Applications

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It is investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is similar to other compounds such as N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride and N,N-Diethyl-3-(2-piperidinylmethoxy)aniline hydrochloride. it is unique due to the position of the piperidinylmethoxy group on the aniline ring. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride

  • N,N-Diethyl-3-(2-piperidinylmethoxy)aniline hydrochloride

  • N,N-Diethyl-3-(3-piperidinylmethoxy)aniline

This comprehensive overview provides a detailed understanding of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-diethyl-3-(piperidin-3-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-3-18(4-2)15-8-5-9-16(11-15)19-13-14-7-6-10-17-12-14;/h5,8-9,11,14,17H,3-4,6-7,10,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXGILMGWJVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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